
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is a complex organic compound that belongs to the class of nitroimidazolidines This compound is characterized by the presence of a dinitrophenyl group, an ethyl group, a methyl group, and a nitro group attached to an imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione typically involves the nitration of imidazolidine derivatives. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl methyl ketone in the presence of a nitrating agent such as nitric acid or a sulfuric-nitric acid mixture . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting the proton gradient across biological membranes and affecting cellular energy production . This mechanism is similar to that of other nitroaromatic compounds, which can uncouple oxidative phosphorylation and inhibit ATP synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar nitro groups.
5-Nitroimidazole: A compound with antimicrobial properties, used in the treatment of infections.
Nitrobenzene: An aromatic compound with nitro groups, used in the synthesis of aniline and other chemicals.
Uniqueness
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its imidazolidine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65632-94-2 |
|---|---|
Formule moléculaire |
C12H11N5O8 |
Poids moléculaire |
353.24 g/mol |
Nom IUPAC |
5-(2,4-dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N5O8/c1-3-12(10(18)13(2)11(19)14(12)17(24)25)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6H,3H2,1-2H3 |
Clé InChI |
OEUZKOVGICADQH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)N(C(=O)N1[N+](=O)[O-])C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




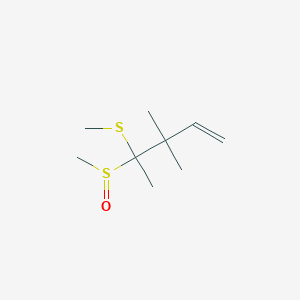
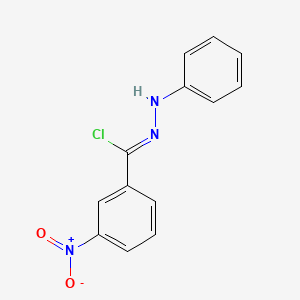

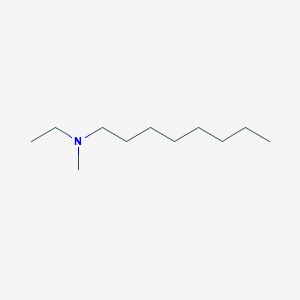
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)

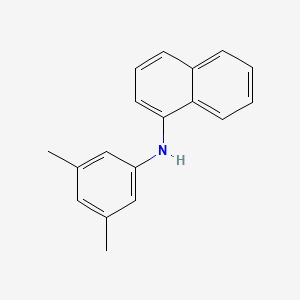

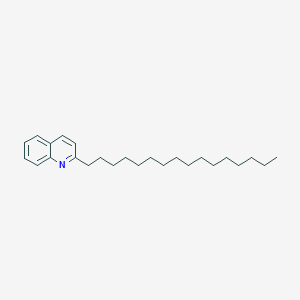
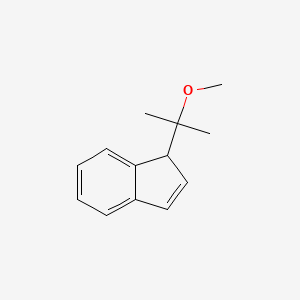
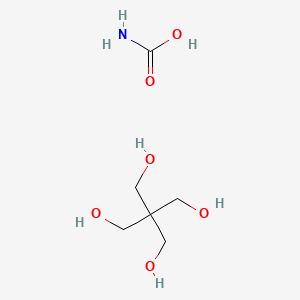
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
